Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride

Purity Quality Control Assay Reproducibility

Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride (CAS 1779125-20-0) is a structurally differentiated piperidine-substituted benzoic acid scaffold disclosed in US2024/0109861 A1 as a complement factor B (CFB) inhibitor. The 2-hydroxy group imparts distinct hydrogen-bonding capacity and polarity (TPSA 67.79 Ų) versus the des-hydroxy analog (CAS 455323-66-7), directly influencing solubility, permeability, and target engagement in CFB assays. The methyl ester enables facile hydrolysis to the carboxylic acid for conjugation, while the free piperidine NH supports amide coupling or Boc protection. Supplied as the hydrochloride salt for direct aqueous buffer dissolution (≤1% DMSO). ≥98% purity ensures assay reproducibility in alternative pathway hemolysis and enzymatic readouts.

Molecular Formula C13H18ClNO4
Molecular Weight 287.74 g/mol
CAS No. 1779125-20-0
Cat. No. B1458106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride
CAS1779125-20-0
Molecular FormulaC13H18ClNO4
Molecular Weight287.74 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)OC2CCNCC2)O.Cl
InChIInChI=1S/C13H17NO4.ClH/c1-17-13(16)11-3-2-10(8-12(11)15)18-9-4-6-14-7-5-9;/h2-3,8-9,14-15H,4-7H2,1H3;1H
InChIKeyVYQQRCDIGPBUJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride (CAS 1779125-20-0): A Structurally Differentiated Piperidinyl Benzoate for Complement Factor B Inhibitor Research


Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride is a piperidine-substituted benzoic acid derivative supplied as a hydrochloride salt (C₁₃H₁₈ClNO₄, MW 287.74 g/mol). The compound integrates a methyl ester, a 4-(piperidin-4-yloxy) linker, and a phenolic 2-hydroxy group on the benzoate ring—a substitution pattern that distinguishes it from the more common 4-(piperidin-4-yloxy)benzoate scaffold. [1] This class of compounds has been disclosed in recent patent literature as inhibitors of complement factor B (CFB), a validated target in the alternative complement pathway for inflammatory and renal diseases. [2]

Why Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride Cannot Be Substituted by Common Piperidinyl Benzoate Analogs


Interchanging piperidinyl benzoate analogs without evidence risks compromising target engagement and physicochemical compatibility. The 2-hydroxy substituent on Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride substantially alters the compound's hydrogen-bonding capacity and polarity compared to its des-hydroxy analog (CAS 455323-66-7), as reflected in the measured logP (1.73 vs. 2.73) and topological polar surface area (TPSA 67.79 vs. 47.56 Ų). [1] These differences can influence solubility, permeability, and protein-ligand interactions—parameters critical to assay reproducibility in complement factor B inhibitor research. [1] Furthermore, the methyl ester enables further synthetic elaboration (e.g., hydrolysis to the carboxylic acid or amidation) that the corresponding free acid analog (CAS 30682-81-6) does not permit without additional protection/deprotection steps. [2] Regioisomeric variants (e.g., 3-substituted analog CAS 936128-98-2) position the piperidinyl ether differently on the aromatic ring, potentially altering binding geometry to factor B or other targets.

Quantitative Differentiation Evidence for Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride vs. Closest Analogs


Higher Vendor-Specified Purity (98% vs. Typical 95%) Reduces Impurity-Related Assay Variability

The target compound is commercially available with a vendor-specified purity of 98% (Leyan), compared to a typical purity of 95% for the common des-hydroxy analog methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS 455323-66-7) from multiple suppliers.

Purity Quality Control Assay Reproducibility

Lower Computed logP (1.73) and Higher TPSA (67.79 Ų) Relative to the Des-Hydroxy Analog Indicate Improved Aqueous Solubility Potential

The target compound possesses a vendor-reported logP of 1.73 and TPSA of 67.79 Ų, compared to logP 2.73 and PSA 47.56 Ų for the des-hydroxy analog methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS 455323-66-7). [1] The ~1.0 logP unit reduction and ~20 Ų TPSA increase are consistent with the additional phenolic hydroxyl group, which introduces both a hydrogen-bond donor and acceptor.

Physicochemical Properties logP TPSA Solubility

Piperidine-Substituted Benzoic Acid Class Disclosed as Complement Factor B Inhibitors with In Vivo Efficacy in Passive Heymann Nephritis Model

A 2024 patent application (US2024/0109861 A1) by Medshine Discovery Inc. discloses a series of piperidine-substituted benzoic acid compounds, including those with 2-hydroxy substitution patterns, as potent inhibitors of complement factor B (CFB). [1] The patent reports that representative compounds reduced proteinuria and improved renal tissue damage in a rat passive Heymann nephritis (PHN) model, a disease model for membranous nephropathy. [1] While specific IC₅₀ values for the target compound are not publicly disclosed in the available patent text, the structural class's in vivo pharmacodynamic activity provides a strong rationale for prioritization over non-class compounds.

Complement Factor B Alternative Pathway Kidney Disease

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility and Handling Compared to the Free Base

The target compound is supplied as a hydrochloride salt (MW 287.74 g/mol), which is expected to exhibit higher aqueous solubility than its free base analog (MW 251.28 g/mol). This is consistent with the general principle that hydrochloride salts of piperidine-containing compounds improve dissolution rates due to increased ionic character. [1] The difference in molecular weight (287.74 vs. 251.28 g/mol) and the presence of a chloride counterion directly impact the mass required for equimolar dosing in biochemical assays.

Salt Selection Solubility Formulation

Application Scenarios for Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride in Complement Drug Discovery and Medicinal Chemistry


Complement Factor B Inhibitor Lead Optimization and Structure–Activity Relationship (SAR) Studies

As a piperidine-substituted benzoic acid scaffold encompassed by US2024/0109861 A1, this compound can serve as a key intermediate or tool compound for SAR exploration around the 2-hydroxy position. [1] Researchers can systematically compare its CFB inhibitory activity (assessed via alternative pathway hemolysis assays or direct CFB enzymatic assays) to that of the des-hydroxy analog (CAS 455323-66-7), leveraging the established in vivo PHN model readouts (proteinuria reduction, renal histology improvement) described in the patent. [1] The 98% purity ensures that observed biological differences are attributable to structural modifications rather than impurity interference.

Synthetic Intermediate for Prodrug or Conjugate Design Exploiting the Methyl Ester and Free Piperidine NH

The methyl ester moiety enables straightforward hydrolysis to the corresponding carboxylic acid (2-hydroxy-4-(piperidin-4-yloxy)benzoic acid) for further conjugation or salt formation, while the free piperidine NH provides a handle for reductive amination, amide coupling, or Boc protection. [1] This dual functionality distinguishes the compound from the corresponding free acid (CAS 30682-81-6), which lacks the ester leaving group for diverse synthetic transformations, and from N-alkylated piperidine analogs that lack the reactive secondary amine. [2]

Physicochemical Profiling and Solubility Optimization in Early-Stage Complement Therapeutics

The compound's favorable computed logP (1.73) and enhanced TPSA (67.79 Ų) relative to the des-hydroxy analog make it suitable for systematic solubility and permeability profiling in complement drug discovery programs. [1] The hydrochloride salt form facilitates direct dissolution in aqueous assay buffers (e.g., PBS, Tris) without DMSO co-solvent exceeding 1% v/v, a common limitation for more lipophilic analogs. [1] This advantage is particularly relevant for factor B biochemical assays where high DMSO concentrations can artifactually inhibit the complement cascade.

Quote Request

Request a Quote for Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.